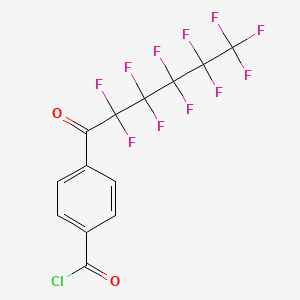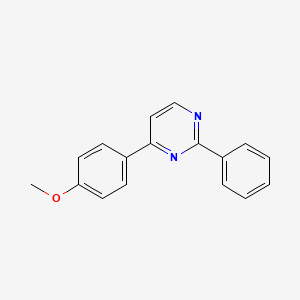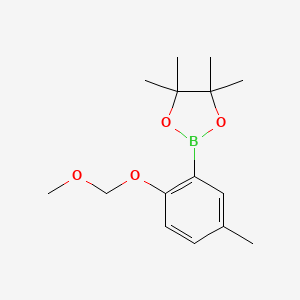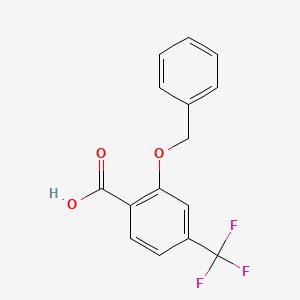
(+/-)-trans-4-(2-Trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-trans-4-(2-Trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl, commonly known as (+/-)-TFMPP-HCl, is a synthetic drug used in the treatment of depression, anxiety, and other mood disorders. It is a structural analogue of serotonin and acts as a serotonin reuptake inhibitor (SRI). (+/-)-TFMPP-HCl is a prodrug, meaning that it is metabolized to active metabolites in the body. It is a white crystalline powder with a melting point of approximately 150°C.
Wissenschaftliche Forschungsanwendungen
(+/-)-TFMPP-HCl has been used in a variety of scientific research applications. It has been used to study the pharmacological effects of serotonin reuptake inhibitors, to evaluate the efficacy of novel antidepressant drugs, and to investigate the effects of serotonin on behavior. In addition, (+/-)-TFMPP-HCl has been used to study the effects of serotonin on the cardiovascular system, to explore the role of serotonin in the regulation of mood, and to study the pharmacological effects of other drugs.
Wirkmechanismus
(+/-)-TFMPP-HCl acts as an (+/-)-trans-4-(2-Trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl, meaning that it inhibits the reuptake of serotonin from the synaptic cleft. This reduces the amount of serotonin available to bind to its receptors, resulting in increased serotonin levels in the synaptic cleft. This increased serotonin level is thought to be responsible for the antidepressant and anxiolytic effects of (+/-)-TFMPP-HCl.
Biochemical and Physiological Effects
The primary biochemical and physiological effects of (+/-)-TFMPP-HCl are related to its effects on serotonin. It increases the levels of serotonin in the synaptic cleft, which can lead to increased mood and improved cognitive functioning. In addition, (+/-)-TFMPP-HCl has been shown to have neuroprotective effects, as well as to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using (+/-)-TFMPP-HCl in laboratory experiments is that it is a well-characterized (+/-)-trans-4-(2-Trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl with known pharmacological effects. This makes it an ideal compound for studying the effects of serotonin reuptake inhibitors on behavior and physiology. A limitation of using (+/-)-TFMPP-HCl in laboratory experiments is that its pharmacological effects may be different in humans than in laboratory animals.
Zukünftige Richtungen
Future research on (+/-)-TFMPP-HCl could focus on exploring its potential as a treatment for a variety of psychiatric disorders, such as depression, anxiety, and obsessive-compulsive disorder. In addition, further research could explore the potential of (+/-)-TFMPP-HCl to treat other conditions, such as chronic pain and substance use disorder. Additionally, research could explore the potential of (+/-)-TFMPP-HCl to improve cognitive functioning in healthy individuals. Finally, research could focus on the potential of (+/-)-TFMPP-HCl to interact with other drugs, such as antipsychotics and antidepressants, to produce synergistic effects.
Synthesemethoden
The synthesis of (+/-)-TFMPP-HCl is a multi-step process involving the reaction of 4-trifluoromethylphenylboronic acid with N-methylpyrrolidine in the presence of a palladium catalyst. The reaction is followed by the addition of hydrochloric acid and the resulting product is isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
(3S,4R)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYNBLMPHGKCFM-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)
